molecular formula C7H8INO2S B6350897 2-IODO-N-METHYLBENZENE-1-SULFONAMIDE CAS No. 125259-03-2

2-IODO-N-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B6350897
CAS No.: 125259-03-2
M. Wt: 297.12 g/mol
InChI Key: JTVZZAJTWRMQJX-UHFFFAOYSA-N
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Description

2-Iodo-N-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8INO2S It is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-methylbenzene-1-sulfonamide typically involves the iodination of N-methylbenzene-1-sulfonamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The iodine atom can be reduced to form N-methylbenzene-1-sulfonamide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: N-methylbenzene-1-sulfonamide derivatives with different substituents.

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: N-methylbenzene-1-sulfonamide.

Scientific Research Applications

2-Iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzene-1-sulfonamide: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Bromo-N-methylbenzene-1-sulfonamide: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    2-Chloro-N-methylbenzene-1-sulfonamide:

Uniqueness

2-Iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromo and chloro analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.

Properties

IUPAC Name

2-iodo-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVZZAJTWRMQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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